(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole and pyran rings, followed by their fusion. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during the synthesis. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protecting group reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, pH, and solvent choice to optimize yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of specialty chemicals, such as pharmaceuticals or agrochemicals. Its unique structure and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and pyran derivatives, such as:
- Pyrrole-2-carboxylic acid
- Pyran-4-one
- Boc-protected amino acids
Uniqueness
What sets (3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid apart is its fused ring structure, which provides unique reactivity and binding properties. This makes it a valuable compound for applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3aR,5S,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-6-9-8(14)4-5-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1 |
InChI Key |
NUZRIMJKEIXVTQ-BBBLOLIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CC[C@H](O2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(O2)C(=O)O |
Origin of Product |
United States |
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